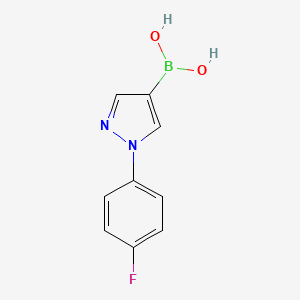

1-(4-Fluorophenyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-fluorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFXJIPDALCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674340 | |

| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-89-1 | |

| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorophenyl)pyrazole-4-boronic acid chemical properties

An In-Depth Technical Guide to 1-(4-Fluorophenyl)pyrazole-4-boronic acid

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block essential for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Trifunctional Synthetic Scaffold

This compound, with CAS Number 1072945-89-1, is a specialized reagent that has gained significant traction in the synthesis of complex organic molecules.[1] Its structure is a unique convergence of three critical chemical motifs:

-

A Pyrazole Core: This nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs and its ability to engage in favorable interactions with biological targets.[2][3][4]

-

A 4-Fluorophenyl Group: The fluorine substitution on the N-phenyl ring provides a powerful tool for modulating the electronic properties and metabolic stability of derivative compounds, a common strategy in drug design.

-

A Boronic Acid Moiety: This functional group is the cornerstone of its synthetic utility, primarily serving as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][5]

The combination of these features makes this compound an invaluable intermediate for constructing novel molecular architectures in pharmaceutical research and materials science.[2][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis. The causality is simple: a reagent's stability dictates its storage and handling, while its solubility determines the optimal reaction conditions.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072945-89-1 | [1][6] |

| Molecular Formula | C₉H₈BFN₂O₂ | [6][7] |

| Molecular Weight | 205.98 g/mol | [6] |

| Appearance | Typically a white to off-white powder or solid. | [5] |

| Melting Point | Data for the specific compound is not consistently available, but related pyrazole boronic acids have melting points in the range of 150°C. For example, 1H-Pyrazole-4-boronic acid melts at 151°C. | [5] |

| Solubility | Generally insoluble in water.[8] Soluble in polar organic solvents like dioxane, THF, and DMF, which are common media for cross-coupling reactions. The solubility of boronic acids can be complex and is often better in polar solvents. | [9] |

Stability and Storage

Like many boronic acids, this compound requires careful handling to maintain its integrity.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under refrigeration (2-8°C).[5][10][11] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from moisture and air.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12][13]

-

Decomposition: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. While this process is often reversible in the presence of water, it can complicate stoichiometry in reactions. Thermal decomposition can also lead to the release of carbon oxides and boron oxides.[12]

Spectroscopic Characterization

Spectroscopic analysis is a self-validating system for confirming the identity and purity of the starting material before its use in a reaction.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyrazole and fluorophenyl rings. The two pyrazole protons would appear as singlets in the heterocyclic region, while the protons on the fluorophenyl ring would exhibit a characteristic doublet of doublets pattern due to coupling with each other and with the fluorine atom. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in solvents like DMSO-d₆ or D₂O.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal or be difficult to detect.[14]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring, providing a clear diagnostic peak for the presence of this group.[14]

-

¹¹B NMR: The boron NMR spectrum would show a broad signal characteristic of a trigonal planar boronic acid.[14]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (205.98 g/mol ).[6]

Synthesis and Reactivity

The true value of this compound lies in its reactivity, which is dominated by the chemistry of the boronic acid group.

General Synthetic Pathway

The synthesis of N-aryl pyrazole-4-boronic acids or their pinacol esters typically begins with a halogenated pyrazole. A common approach involves a palladium-catalyzed borylation reaction (Miyaura borylation) of a 1-Aryl-4-halopyrazole with a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the boronic acid.

Caption: General synthetic workflow for N-aryl pyrazole boronic acids.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide/triflate.[15] This reaction is a cornerstone of modern drug discovery due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.[16][17]

Causality in the Catalytic Cycle: The choice of palladium catalyst, ligand, base, and solvent is critical and interdependent. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The base is not merely a proton scavenger; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validating System

The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling. Each step is chosen to ensure high yield and purity.

Reaction: Coupling of this compound with 4-Bromoanisole.

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.), finely ground

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble the glassware (flask and condenser) and flame-dry under vacuum. Backfill with an inert gas (N₂ or Ar). Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state.

-

Reagent Addition: To the flask, add this compound, 4-bromoanisole, the base (K₂CO₃ or K₃PO₄), and the palladium catalyst. Insight: Adding solids first prevents them from sticking to the sides of a wetted flask.

-

Solvent Degassing: Add the degassed solvent mixture (dioxane/water). Degassing (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.[16][18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Experience Note: Unprotected NH pyrazoles can sometimes inhibit palladium catalysts; ensuring a sufficiently active catalyst system and proper inert conditions mitigates this risk.[16]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine. Causality: The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Safety and Handling: A Trustworthy Approach

Adherence to safety protocols is a non-negotiable aspect of laboratory work. The information below is synthesized from safety data for analogous boronic acids and represents best practices.[10][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves.[10][19]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][19]

-

Health Hazards: Boronic acids are generally classified as irritants. May cause skin irritation, serious eye irritation, and respiratory tract irritation.[8] Avoid ingestion and inhalation.[10]

-

First Aid:

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Boronic acid waste should be segregated as chemical waste.[19]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable and efficient pathway to complex molecules of interest in pharmacology and materials science. By understanding its physicochemical properties, adhering to rigorous experimental and safety protocols, and appreciating the mechanistic causality behind its reactions, researchers can fully leverage the synthetic power of this versatile building block.

References

-

Takahashi, K., et al. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

-

Cluff, K. J., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). The Royal Society of Chemistry. [Link]

-

Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health (NIH). [Link]

-

ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... [Link]

-

University of Washington Environmental Health & Safety. Organic Acid SOP. [Link]

-

Gabbaï, F. P., et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

National Center for Biotechnology Information. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. [Link]

-

precisionFDA. PYRAZOLE-4-BORONIC ACID. [Link]

-

Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

-

Van der Westhuyzen, C., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

-

ResearchGate. Reagents and conditions: (a) boronic acid or boronic acid pinacol.... [Link]

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Alam, M. S., et al. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

- Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Panda, S. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Ascendex Scientific, LLC. 5-(4-fluorophenyl)-1H-pyrazol-4-ylboronic acid. [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

- Google Patents. Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

AMERICAN ELEMENTS®. (2022). Tin Safety Data Sheet. [Link]

-

Boron Molecular. Buy 1-(2-Hydroxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester. [Link]

-

ResearchGate. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

Sources

- 1. This compound | 1072945-89-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 1072945-89-1 [m.chemicalbook.com]

- 7. 5-(4-fluorophenyl)-1H-pyrazol-4-ylboronic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 8. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.pt [fishersci.pt]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. rsc.org [rsc.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. ehs.washington.edu [ehs.washington.edu]

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)pyrazole-4-boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-fluorophenyl)pyrazole-4-boronic acid, a critical building block in contemporary medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous therapeutic agents, and its functionalization with a boronic acid moiety at the 4-position facilitates its use in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. We will explore two primary retrosynthetic approaches, detailing the causality behind experimental choices and providing field-proven insights to ensure reproducibility and efficiency.

Introduction: The Strategic Importance of this compound

The 1-arylpyrazole motif is a cornerstone in the design of bioactive molecules, particularly kinase inhibitors. The specific compound, this compound, and its corresponding esters, serve as highly versatile intermediates.[3] The presence of the 4-fluorophenyl group at the N1 position often enhances metabolic stability and modulates electronic properties, while the C4-boronic acid group provides a synthetic handle for late-stage functionalization. This allows for the precise and efficient construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][4] Understanding the nuances of its synthesis is therefore paramount for laboratories engaged in the discovery and development of novel therapeutics.

This guide dissects the synthesis into its core strategic disconnections, evaluating the merits and challenges of each pathway to provide a holistic understanding for practical application.

Retrosynthetic Analysis and Core Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, which form the basis of our two core synthetic strategies:

-

C4-Boron Bond Disconnection: This implies that the final step is the introduction of the boronic acid group onto a pre-formed 1-(4-fluorophenyl)pyrazole scaffold.

-

N1-Aryl Bond Disconnection: This suggests the formation of the N-aryl bond as the key final step, starting from a pyrazole-4-boronic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Each strategy presents distinct advantages regarding the availability of starting materials, reaction robustness, and scalability. The following sections will provide a detailed examination of both pathways.

Strategy 1: N-Arylation Followed by C4-Borylation

This is often the most direct and widely employed route. It involves first constructing the N-aryl pyrazole core and then functionalizing the C4 position. This approach isolates the often-sensitive borylation step towards the end of the sequence.

Caption: Workflow for Strategy 1: N-Arylation followed by C4-Borylation.

Step 1: N-Arylation via Ullmann Condensation

The formation of the N-aryl bond is classically achieved through a copper-catalyzed Ullmann condensation.[5] This reaction couples the pyrazole NH with an activated aryl halide, such as 1-fluoro-4-iodobenzene.

-

Causality of Reagent Choice:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst. The Cu(I) species is believed to be the active catalytic state.

-

Ligand: The reaction is often sluggish without a ligand. Bidentate ligands like L-proline or N,N'-dimethylethylenediamine are crucial.[6] They serve to solubilize the copper salt and stabilize the catalytic intermediates, thereby lowering the activation energy of the reaction.[7]

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the pyrazole, forming the pyrazolate anion which is the active nucleophile.

-

Solvent: High-boiling polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure all reagents remain in solution at the required reaction temperatures (often >100 °C).[5]

-

Step 2 & 3: C4-Halogenation and Borylation

With the N-aryl pyrazole in hand, the next task is to install the boronic acid group at the C4 position. A robust and highly effective method is a two-step halogenation-borylation sequence.

-

Step 2: Electrophilic Halogenation: The C4 position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) or Iodine with an oxidizing agent are used to install a bromine or iodine atom selectively at the C4 position. This "halide handle" is essential for the subsequent borylation.

-

Step 3: Lithium-Halogen Exchange and Borylation: This is the critical bond-forming step.

-

Mechanism: The 4-halo-1-(4-fluorophenyl)pyrazole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The lithium atom exchanges with the halogen, creating a highly reactive 4-lithiated pyrazole intermediate. This intermediate is a potent nucleophile.

-

Causality of Conditions: The extremely low temperature is critical to prevent side reactions, such as decomposition or reaction with the solvent. The reaction must be conducted under strictly anhydrous and inert (e.g., Argon or Nitrogen) conditions, as the organolithium reagent and the lithiated intermediate are highly reactive towards water and oxygen.

-

Boron Source (Electrophile): The lithiated intermediate is then "quenched" by adding a boron electrophile. Triisopropyl borate (B(O-iPr)₃) is a preferred reagent over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-borylated byproducts.[8] This reaction forms a boronate ester intermediate.

-

Hydrolysis: Finally, a mild acidic aqueous workup hydrolyzes the boronate ester to yield the desired this compound. Alternatively, quenching with pinacolborane or subsequent treatment with pinacol can yield the more stable pinacol boronate ester.[8][9]

-

Strategy 2: C4-Borylation Followed by N-Arylation

This alternative strategy involves preparing a pyrazole-4-boronic acid derivative first and subsequently performing the N-arylation. This can be advantageous if pyrazole-4-boronic acid pinacol ester is commercially available or easily synthesized.

Caption: Workflow for Strategy 2: C4-Borylation followed by N-Arylation.

Step 1: Miyaura Borylation of a 4-Halopyrazole

The key starting material, pyrazole-4-boronic acid pinacol ester, can be synthesized from 4-iodopyrazole or 4-bromopyrazole via a palladium-catalyzed Miyaura borylation.[10][11]

-

Causality of Reagent Choice:

-

Catalyst: A palladium catalyst is essential. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is highly effective for this transformation. The bulky dppf ligand facilitates the reductive elimination step and promotes high catalytic turnover.[10]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent for introducing the pinacol boronate group. It is stable, easy to handle, and highly effective.

-

Base: A weak base like potassium acetate (KOAc) is used. Its role is to activate the diboron reagent and facilitate the transmetalation step in the catalytic cycle.

-

Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are typically used.

-

Step 2: N-Arylation of the Pyrazole Boronic Ester

The final step is the N-arylation of the pre-formed pyrazole-4-boronic acid pinacol ester. The conditions are similar to the Ullmann condensation described in Strategy 1. However, a key consideration is the stability of the C-B bond under the reaction conditions. The pinacol ester is generally robust, but prolonged reaction times at high temperatures in the presence of strong bases should be avoided to prevent potential protodeboronation (loss of the boronic ester group).[4]

Data and Strategy Comparison

| Parameter | Strategy 1: N-Arylation First | Strategy 2: Borylation First |

| Key Steps | Ullmann N-Arylation, Halogenation, Li-Halogen Exchange | Miyaura Borylation, Ullmann N-Arylation |

| Key Reagents | CuI, L-proline, n-BuLi, B(O-iPr)₃ | Pd(dppf)Cl₂, B₂pin₂, KOAc, CuI |

| Primary Advantage | Robust, well-established, avoids carrying the boronic acid through multiple steps. | Can be shorter if pyrazole-4-boronic ester is readily available. Avoids cryogenic organometallic steps. |

| Primary Challenge | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions for the lithiation step. | Potential for C-B bond cleavage (protodeboronation) during the N-arylation step. Palladium catalyst can be expensive. |

| Scalability | The cryogenic step can be challenging to scale up safely. | Generally more amenable to large-scale synthesis, provided catalyst costs are managed. |

Detailed Experimental Protocol (Strategy 1)

The following protocol is a representative, self-validating procedure based on established methodologies.[8]

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole

-

To a dry round-bottom flask under an Argon atmosphere, add pyrazole (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO as the solvent.

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole

-

Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until starting material is consumed.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often pure enough for the next step.

Step 3: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-boronic acid

-

CRITICAL: This step must be performed under a strictly inert atmosphere (Argon) with anhydrous solvents.

-

Dissolve 4-bromo-1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated pyrazole solution to the triisopropyl borate solution via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2.

-

Stir vigorously for 1 hour to complete the hydrolysis.

-

Extract the product with ethyl acetate. The product may be partitioned into the aqueous layer if the pH is high; re-acidification may be necessary.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude boronic acid, often as a white solid. The product can be purified by recrystallization or by forming and isolating its pinacol ester.

Conclusion

The synthesis of this compound can be successfully achieved via multiple strategic pathways. The choice between N-arylation followed by borylation (Strategy 1) versus borylation followed by N-arylation (Strategy 2) depends heavily on the specific laboratory context, including scale, equipment availability (especially for cryogenic reactions), and the cost and accessibility of starting materials. Strategy 1, while requiring careful handling of organometallic intermediates at low temperatures, is a classic and reliable method. Strategy 2 offers a potentially more scalable alternative by avoiding cryogenics, provided the stability of the boronic ester can be maintained during the final N-arylation step. This guide provides the foundational knowledge and practical insights for chemists to confidently select and execute the optimal synthesis for their drug discovery and development programs.

References

-

Wallace, O. B. (2001). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 3(8), 1161–1163. [Link]

- CN104844621A. (2015). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Pharma Focus Asia. [Link]

-

Książek, M., et al. (2017). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 82(1), 499–512. [Link]

- CN103601749A. (2014). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- CN102190677A. (2011). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Yadav, J. S., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]

-

Su, B., & Hartwig, J. F. (2022). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Angewandte Chemie International Edition, 61(9). [Link]

-

Borylation of pyrazole and its derivatives. ResearchGate. [Link]

-

Pahl, J., et al. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 14(12), 3205–3211. [Link]

- CN114380853A. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Mondal, T., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]

-

Ali, S., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(3), 1103. [Link]

-

Liu, T., et al. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1292–1296. [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]

-

Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2003(7), 1072-1074. [Link]

-

Singh, S., & Singh, P. P. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

-

Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(30), 16738–16748. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Corley, E. G., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(33), 4840-4842. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)pyrazole-4-boronic acid (CAS 1072945-89-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the core physical and chemical properties of the compound identified by CAS number 1072945-89-1. It is important to note that while the CAS number is the primary identifier, the associated chemical name has been found to be inconsistently reported. Through extensive verification, this document confirms the correct chemical identity for this CAS number is 1-(4-Fluorophenyl)pyrazole-4-boronic acid . This compound is of significant interest to researchers in medicinal chemistry and materials science due to the presence of the versatile pyrazole and phenylboronic acid functional groups. The pyrazole moiety is a well-established pharmacophore in numerous therapeutic agents, while the boronic acid group is a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| CAS Number | 1072945-89-1 | [2][3] |

| Chemical Name | This compound | Inferred from multiple chemical supplier databases |

| Molecular Formula | C₉H₈BFN₂O₂ | [4] |

| Molecular Weight | 205.98 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available for this specific compound. The related compound, 4-Fluorophenylboronic acid, has a reported melting point of 262-265 °C. | [5] |

| Boiling Point | Data not available | |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethers and ketones, and moderate solubility in chloroform. | [6][7] |

| pKa | Data not available. Arylboronic acids typically have pKa values in the range of 4-10. | [2] |

Spectroscopic Data (Predictive Analysis)

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole and phenyl rings.

-

Pyrazole Protons: The protons on the pyrazole ring are expected to appear as singlets or doublets in the aromatic region, typically between δ 7.5 and 8.5 ppm.

-

Phenyl Protons: The protons on the 4-fluorophenyl ring will likely appear as two doublets of doublets (or multiplets) due to coupling with each other and with the fluorine atom. These signals are also expected in the aromatic region, likely between δ 7.0 and 8.0 ppm.

-

B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups may appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110-150 ppm.

-

Phenyl Carbons: The carbons of the 4-fluorophenyl ring will also appear in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

Carbon-Boron Bond: The carbon atom bonded to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy (Predicted Absorption Bands)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the hydroxyl groups of the boronic acid.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ will correspond to the C-H stretching of the aromatic rings.

-

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings.

-

B-O Stretching: A strong band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.

-

C-F Stretching: A strong absorption band in the 1150-1250 cm⁻¹ region is expected for the C-F bond.

Mass Spectrometry (Predicted Fragmentation Pattern)

In a mass spectrum, this compound is expected to exhibit a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern will likely involve the loss of water (H₂O) and the boronic acid group. Common fragments would include the fluorophenylpyrazole cation and various fragments arising from the cleavage of the pyrazole and phenyl rings.

Experimental Protocols for Property Determination

For researchers wishing to experimentally determine the physicochemical properties of this compound, the following section outlines standard methodologies.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1072945-89-1 CAS Manufactory [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H8BFN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 1072945-61-9|(7-Fluoro-2-methylquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

biological activity of fluorinated pyrazole compounds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrazole Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated pyrazole compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to elucidate the profound impact of fluorination on the pyrazole scaffold, a cornerstone in modern pharmacology and agrochemistry.

Introduction: The Strategic Alliance of Pyrazole and Fluorine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility allows for multi-positional substitution, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[3] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil .[4][5]

The introduction of fluorine atoms into such scaffolds is a cornerstone of modern drug design.[4][6] Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][7] The strategic incorporation of fluorine into the pyrazole ring system often leads to a significant enhancement of biological activity, creating a powerful synergy that has been exploited across numerous therapeutic and industrial applications.[6][8]

The Causality of Fluorination: Enhancing a Privileged Scaffold

The decision to incorporate fluorine is a strategic choice rooted in predictable physicochemical modulations. Understanding these effects is key to rationally designing potent and effective fluorinated pyrazole-based agents.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a site prone to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Lipophilicity and Permeability: The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, significantly increases lipophilicity.[9] This enhancement can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is crucial for reaching intracellular targets.

-

Binding Affinity: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the N-1 of the pyrazole acting as a donor and the N-2 as an acceptor), dipole-dipole, and orthogonal multipolar interactions.[10] These additional interactions can lock the molecule into a favorable conformation, leading to a substantial increase in binding affinity and potency.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, receptor interaction, and cell permeability.

A Spectrum of Biological Activities

The fusion of fluorine and pyrazole moieties has yielded compounds with a wide array of biological activities. This section explores the most prominent applications, supported by quantitative data.

Anticancer Activity

Fluorinated pyrazoles have emerged as a significant class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[11][12] Their mechanisms of action are diverse, including the inhibition of protein kinases, interaction with DNA, and induction of apoptosis.[3][11] For example, certain novel 4H-pyrazoles containing fluorine have demonstrated potent and selective cytotoxic action against the MCF7 breast cancer cell line.[13][14]

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | [12] |

| Pyrazolo[1,5-a]pyrimidines | HeLa (Cervical) | 10.41 µM | [12] |

| Pyrazolo[1,5-a]pyrimidines | DU-145 (Prostate) | 10.77 µM | [12] |

Table 1: Examples of In Vitro Anticancer Activity of Fluorinated Pyrazole Derivatives.

Antimicrobial Activity

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Fluorinated pyrazoles have shown significant promise as both antibacterial and antifungal compounds.[5][15] The incorporation of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes.[4] Studies have demonstrated that fluorinated pyrazole-derived hydrazones can be potent growth inhibitors of resistant bacteria like Acinetobacter baumannii, while pyrazole-thiazole derivatives exhibit excellent activity against various fungi.[15][16]

| Compound Class | Microorganism | Activity Metric (MIC) | Reference |

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | 4 µg/mL | [16] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 µg/mL | [16] |

| Phenyl thiazole replacement with pyrazole | MRSA (Vancomycin-resistant) | 0.5 µg/mL | [16] |

| Pyrazole-containing dihydropyrimidinones | Moderate Antibacterial Activity | 25-50 µg/mL | [4][5] |

Table 2: Examples of In Vitro Antimicrobial Activity of Fluorinated Pyrazole Derivatives.

Agrochemical Applications

In agriculture, fluorinated pyrazoles are vital for crop protection.[9] The trifluoromethylpyrazole scaffold is a key building block for modern herbicides, insecticides, and fungicides that offer high potency and stability.[9] Many of these compounds, such as Bixafen and Fluxapyroxad, function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi.[7][17] This targeted mechanism provides excellent disease control while the enhanced lipophilicity ensures better plant uptake and longevity.[7]

Anti-inflammatory Activity

Perhaps the most well-known application of a fluorinated pyrazole is in anti-inflammatory medicine. Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, features a trifluoromethyl-substituted pyrazole ring.[18][19] The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins.[20] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is crucial for gastric protection, Celecoxib effectively reduces inflammation and pain with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[20][21]

Visualizing Mechanisms and Workflows

General Drug Discovery Workflow

The pathway from a novel compound to a potential drug candidate follows a structured screening process. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive stages of testing.[22]

Caption: A typical workflow for the discovery and preclinical development of novel bioactive compounds.

Mechanism of COX-2 Inhibition

Fluorinated pyrazoles like Celecoxib exert their anti-inflammatory effects by blocking the production of inflammatory prostaglandins. The diagram below illustrates this targeted inhibition.

Caption: Selective inhibition of the COX-2 pathway by a fluorinated pyrazole compound.

Field-Proven Experimental Protocols

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. The following protocols are standard, self-validating systems for assessing the anticancer and antimicrobial activity of novel fluorinated pyrazole compounds.

Protocol: In Vitro Anticancer Activity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[14][22]

I. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well microtiter plates

II. Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake for 5 minutes. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[23]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25] It is a gold standard for susceptibility testing.[26]

I. Materials and Reagents:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1-2 x 10⁸ CFU/mL for bacteria).[27]

II. Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard.[27] Dilute this suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25] This can be determined by visual inspection or by using a plate reader to measure turbidity.

Conclusion and Future Outlook

Fluorinated pyrazoles represent a highly successful and enduring class of bioactive molecules. The strategic incorporation of fluorine provides a reliable method for enhancing potency, selectivity, and pharmacokinetic profiles. The diverse applications, from oncology and infectious disease to crop protection, underscore the versatility of this chemical scaffold. Future research will likely focus on developing novel fluorination methodologies, exploring less common substitution patterns to unlock new biological activities, and applying these compounds to emerging therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for professionals engaged in this exciting and impactful field of research.

References

- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.

- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Ingenta Connect.

- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.

- National Institutes of Health (NIH). (n.d.).

- National Institutes of Health (NIH). (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. NIH.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be...

- Patel, R. V., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)

- National Institutes of Health (NIH). (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.

- ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source unavailable.

- National Institutes of Health (NIH). (n.d.).

- Patel, R. V., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- National Institutes of Health (NIH). (n.d.).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Source unavailable.

- National Institutes of Health (NIH). (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC.

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm

- Mykhailiuk, P. K. (2020).

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.

- Frontiers. (n.d.).

- Overview on Biological Activities of Pyrazole Deriv

- National Institutes of Health (NIH). (2024).

- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.

- American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. myadlm.org.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Source unavailable.

- ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- National Institutes of Health (NIH). (2009). Part 1: Structure-Activity Relationship (SAR)

- ResearchGate. (2024). Recent developments in fluorine-containing pesticides.

- Atomic Spin. (2013). Making Diagrams with graphviz.

- ResearchGate. (n.d.). Structure activity relationship (SAR).

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs.

- A Quick Introduction to Graphviz. (2017). Source unavailable.

- National Institutes of Health (NIH). (2017). Recently reported biological activities of pyrazole compounds. PubMed.

- Chinese Chemical Society. (2022).

- MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI.

- ResearchGate. (2025). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria.

- National Institutes of Health (NIH). (2010). Part 2: Structure-activity Relationship (SAR)

- Graphviz. (n.d.). Graphviz. Graphviz.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.

- Graphviz. (2015). Drawing graphs with dot. Graphviz.

- Drug Design Org. (n.d.).

- ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives.

Sources

- 1. jchr.org [jchr.org]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and In Vitro Antitumor Activity of Novel Fluorine Conta...: Ingenta Connect [ingentaconnect.com]

- 15. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 18. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 25. apec.org [apec.org]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. myadlm.org [myadlm.org]

1-(4-Fluorophenyl)pyrazole-4-boronic acid derivatives

An In-depth Technical Guide to 1-(4-Fluorophenyl)pyrazole-4-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound and its derivatives, crucial building blocks in modern medicinal chemistry. We will explore the nuanced causality behind their synthesis, the critical importance of stability and handling, and their strategic application in drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction. This document moves beyond simple protocols to offer field-proven insights, empowering researchers to leverage these versatile reagents with precision and confidence. The pyrazole scaffold is a privileged structure in pharmaceuticals, and its combination with the synthetically versatile boronic acid moiety makes this class of compounds indispensable for the development of novel therapeutics, including potent enzyme inhibitors.

Introduction: The Strategic Value of the Pyrazole-Boronic Acid Chimera

In the landscape of drug discovery, the selection of molecular building blocks is a determinant of success. The 1-(4-fluorophenyl)pyrazole scaffold has emerged as a cornerstone in the design of bioactive molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions, enhancing pharmacokinetic properties and target affinity.[1][2] The incorporation of a 4-fluorophenyl group at the N-1 position often improves metabolic stability and can introduce favorable interactions within target binding pockets.

The true synthetic power of this scaffold is unlocked by introducing a boronic acid or, more commonly, a boronic ester at the C-4 position.[3] Boronic acids are versatile intermediates, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional fidelity.[1][4] This combination provides a direct and powerful handle to couple the desirable 1-(4-fluorophenyl)pyrazole moiety with other complex fragments, streamlining the synthesis of novel drug candidates.[3] This guide will dissect the synthesis, handling, and application of these high-value intermediates.

Synthesis of this compound Esters

The primary goal in synthesizing these reagents is often not the free boronic acid, which can be unstable, but its more robust pinacol ester derivative.[5][6] The pinacol ester provides shelf-stability and is sufficiently reactive to be used directly in cross-coupling reactions. The most prevalent strategy involves the borylation of a pre-formed 4-halo-1-(4-fluorophenyl)pyrazole.

Core Synthetic Strategy: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed reaction that directly converts an aryl halide to an aryl boronic ester. This is the most common and reliable method for large-scale synthesis. The causality behind this choice is its high functional group tolerance and operational simplicity.

Detailed Experimental Protocol: Synthesis of this compound pinacol ester

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-1-(4-fluorophenyl)pyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).[7] The use of an oven-dried flask and subsequent inert gas purging is critical, as both the palladium catalyst and organoboron species can be sensitive to oxygen and moisture.

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).[7] This specific catalyst is chosen for its high efficiency in C-B bond formation and its stability.

-

Solvent and Degassing: Add a dry, degassed solvent like dioxane or DMSO. The solvent must be anhydrous to prevent premature hydrolysis of the boronic ester product. Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) removes dissolved oxygen that can deactivate the Pd(0) active catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified. See Section 3 for detailed purification strategies.

Stability, Handling, and Purification: A Critical Analysis

The utility of a boronic acid derivative is directly tied to its stability. Free boronic acids are susceptible to protodeboronation (loss of the B(OH)₂ group) and can form cyclic anhydrides (boroxines) upon dehydration, complicating stoichiometry and handling.[5][6]

The Boronic Ester Advantage

Converting the boronic acid to an ester, typically with pinacol, is the standard method to mitigate these stability issues.[5] Recently, other diols have been employed to create even more robust esters.[8][9]

| Derivative Type | Structure | Stability to Silica Gel | Handling Notes |

| Free Boronic Acid | R-B(OH)₂ | Low; prone to degradation.[5][8] | Often difficult to purify by chromatography; can form boroxines. |

| Pinacol Ester | R-B(pin) | Moderate; can hydrolyze on prolonged exposure.[5] | The industry standard; generally stable for storage and direct use.[3] |

| MIDA Ester | R-B(MIDA) | High; designed for slow release of the boronic acid.[6][9] | Highly stable, requires specific conditions for deprotection/use.[9] |

| Epin Ester | R-B(Epin) | High; sterically hindered, offering superior stability.[8][9] | Excellent for challenging chromatographic purifications.[8][10] |

Purification Protocols: A Self-Validating System

The purity of the boronic ester is paramount for successful cross-coupling. Impurities can inhibit the catalyst and lead to side reactions.

-

Protocol 1: Recrystallization

-

Dissolve the crude boronic ester in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

-

Add a co-solvent in which the product is poorly soluble (e.g., hexane) dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with cold co-solvent. This method is highly effective for removing minor impurities and provides a crystalline, easy-to-handle solid.[11]

-

-

Protocol 2: Silica Gel Chromatography (for Pinacol Esters)

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a column with silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). A key insight is to minimize the compound's residence time on the column to prevent hydrolysis.[8]

-

Elution: Load the slurry and elute the column with the chosen solvent system. The use of a slightly more stable ester, like an Epin ester, can dramatically improve yields in this step.[8][10]

-

Analysis: Collect fractions and analyze by TLC to isolate the pure product.

-

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction constructs a C(sp²)-C(sp²) bond between the pyrazole ring and an aryl or heteroaryl halide/triflate, a foundational transformation in the synthesis of complex pharmaceutical targets.[12][13]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagent Setup: In a reaction vessel, combine the this compound pinacol ester (1.1-1.5 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).[12][14] The base is crucial for activating the boronic ester for the transmetalation step.

-

Catalyst and Ligand: Add the palladium source, such as Pd(PPh₃)₄ (0.01-0.05 eq) or a pre-catalyst like XPhos Pd G2.[12][15] The choice of ligand (e.g., PPh₃, XPhos) is critical and depends on the steric and electronic nature of the coupling partners; bulky, electron-rich phosphine ligands often accelerate the reaction.[13]

-

Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane:H₂O).[12] The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 90 °C) for 2-16 hours, monitoring by LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water, and purify the resulting biaryl product using standard techniques like column chromatography or recrystallization.

Case Study: Building Blocks for Enzyme Inhibitors

Boronic acids themselves can act as enzyme inhibitors, famously demonstrated by the proteasome inhibitor Bortezomib.[4][16][17] They can form reversible covalent bonds with active site serine or threonine residues.[16] More frequently, however, this compound derivatives serve as intermediates to build larger molecules where the pyrazole core is essential for activity. For example, pyrazole-based compounds are used as potent inhibitors of kinases like Mps1, where the heterocyclic core occupies the ATP-binding site and forms key hydrogen bonds.[18] The use of this specific building block allows for the precise and efficient installation of the 1-(4-fluorophenyl)pyrazole pharmacophore into a lead molecule during late-stage functionalization.

Conclusion

This compound and its ester derivatives are more than just chemical reagents; they are enabling tools for accelerating drug discovery. Their value lies in the strategic fusion of a pharmaceutically relevant scaffold with a synthetically powerful boronic acid handle. By understanding the causality behind their synthesis, the critical nuances of their stability, and the robust protocols for their application, researchers can confidently and efficiently construct novel molecular architectures. As the demand for complex and highly specific therapeutics grows, the mastery of such key building blocks will continue to be a defining feature of successful research and development programs.

References

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Image]. Retrieved from a valid URL.[12]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry.[15]

-

ACS Publications. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.[13]

-

Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[8]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[14]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[9]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.[5]

-

ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.[10]

-

PubChemLite. (n.d.). This compound (C9H8BFN2O2).[19]

-

Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.[7]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6]

-

Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[20]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.[1]

-

Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.[21]

-

ChemicalBook. (2022). This compound | 1072945-89-1.[22]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[4]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?.[11]

-

National Institutes of Health. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.[23]

-

Santa Cruz Biotechnology. (n.d.). Boronic Esters.[24]

-

Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.[25]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.[2]

-

Organic Syntheses Procedure. (n.d.). boronic esters.[26]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.[3]

-

BLDpharm. (n.d.). 1072945-89-1|this compound.[27]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry.[28]

-

ChemicalBook. (n.d.). This compound.[29]

-

MedchemExpress.com. (n.d.). 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermediate.[18]

-

Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.[30]

-

precisionFDA. (n.d.). PYRAZOLE-4-BORONIC ACID.[31]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities.[32]

-

ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.[16]

-

PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress.[17]

-

Chem-Impex. (n.d.). 4-Pyrazol-1-yl-phenylboronic acid.[33]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]